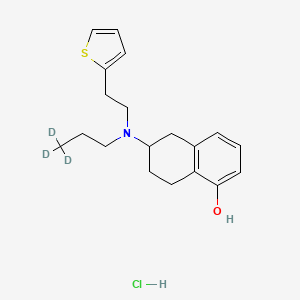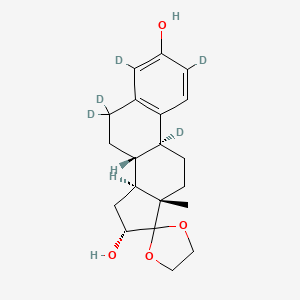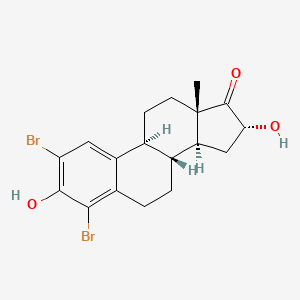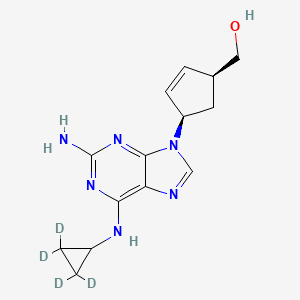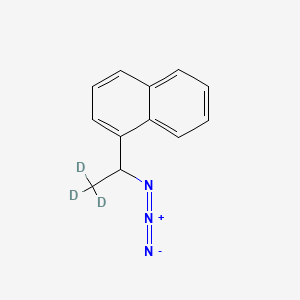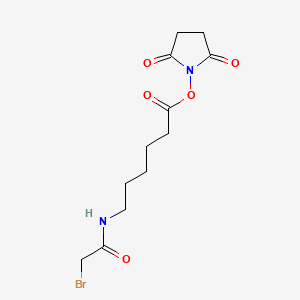
Succinimidyl-6-(bromoacetamido)caproate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Succinimidyl-6-(bromoacetamido)caproate is a chemical compound with the molecular formula C12H17BrN2O5 and a molecular weight of 349.18 g/mol . It is primarily used for research and development purposes and is not intended for medicinal, household, or other uses . This compound is known for its applications in bioconjugation and protein labeling due to its reactive bromoacetamido group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Succinimidyl-6-(bromoacetamido)caproate typically involves the reaction of succinimidyl-6-aminohexanoate with bromoacetyl bromide. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine . The reaction proceeds through the formation of an intermediate, which then reacts with the bromoacetyl bromide to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Succinimidyl-6-(bromoacetamido)caproate primarily undergoes substitution reactions due to the presence of the bromoacetamido group. This group is highly reactive and can be substituted by nucleophiles such as amines and thiols .
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary amines, thiols, and other nucleophiles. The reactions are typically carried out in organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane, under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from reactions with this compound are typically bioconjugates, where the bromoacetamido group has been replaced by a nucleophile. These bioconjugates are often used in various biochemical assays and labeling studies .
Aplicaciones Científicas De Investigación
Succinimidyl-6-(bromoacetamido)caproate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Succinimidyl-6-(bromoacetamido)caproate involves the formation of covalent bonds with nucleophilic groups on target molecules. The bromoacetamido group reacts with nucleophiles such as amines and thiols, forming stable bioconjugates. This reactivity is exploited in various labeling and cross-linking applications, allowing for the precise modification and analysis of biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Succinimidyl-4-(bromoacetamido)butyrate: Similar in structure but with a shorter carbon chain, leading to different reactivity and applications.
Succinimidyl-3-(bromoacetamido)propionate: Another similar compound with an even shorter carbon chain, affecting its solubility and reactivity.
N-Hydroxysuccinimide esters: A broader class of compounds that share the succinimidyl group but differ in their reactive groups and applications.
Uniqueness
Succinimidyl-6-(bromoacetamido)caproate is unique due to its specific combination of a succinimidyl ester and a bromoacetamido group, which provides a balance of reactivity and stability. This makes it particularly useful for bioconjugation and protein labeling applications, where precise and stable modifications are required.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(2-bromoacetyl)amino]hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O5/c13-8-9(16)14-7-3-1-2-4-12(19)20-15-10(17)5-6-11(15)18/h1-8H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBXEDBTFDLRPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70703859 |
Source


|
| Record name | 2-Bromo-N-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109880-16-2 |
Source


|
| Record name | 2-Bromo-N-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
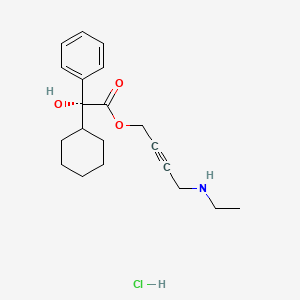
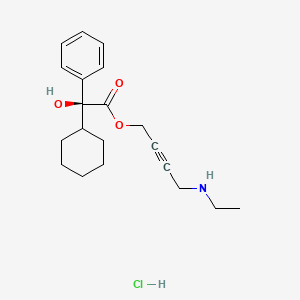
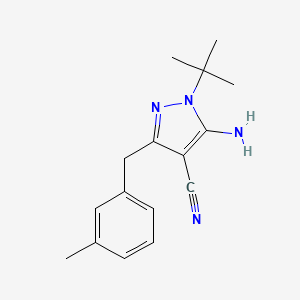
![N-[(4-hydroxy-2-iodo-3-methoxyphenyl)methyl]-8-methylnonanamide](/img/structure/B563905.png)
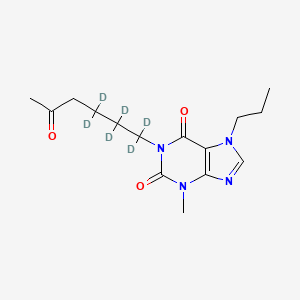
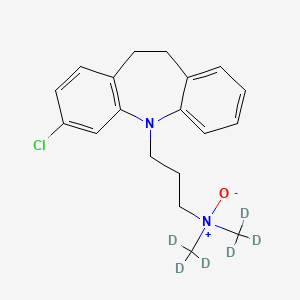
![4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione](/img/structure/B563911.png)

